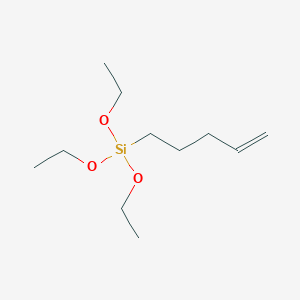![molecular formula C18H21F6N3O4S2 B14135130 1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide is an ionic liquid known for its unique properties and applications. This compound is part of a class of ionic liquids that have gained significant attention due to their potential in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide typically involves the reaction of 4,4’-bipyridine with hexyl bromide to form 1-hexyl-4,4’-bipyridinium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)amide to yield the desired ionic liquid. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction.
Chemical Reactions Analysis
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridinium compounds.
Substitution: The compound can participate in substitution reactions, where the hexyl group can be replaced with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic nature and stability.
Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme reactions and protein stabilization.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in industrial processes such as electroplating, battery electrolytes, and as a lubricant additive.
Mechanism of Action
The mechanism of action of 1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide involves its ability to stabilize charged species and facilitate ionic interactions. The compound’s molecular structure allows it to interact with various molecular targets, including enzymes and proteins, thereby influencing their activity and stability. The pathways involved in its action are primarily related to its ionic nature and ability to form stable complexes with other molecules.
Comparison with Similar Compounds
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide can be compared with other similar ionic liquids, such as:
1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has a similar ionic structure but differs in the cationic component, which is an imidazolium ring instead of a bipyridinium ring.
1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: Another similar compound with an imidazolium cation and a shorter alkyl chain.
1-Decyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has a longer alkyl chain, which affects its physical properties and applications.
The uniqueness of 1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide lies in its bipyridinium cation, which provides distinct chemical and physical properties compared to other ionic liquids with imidazolium cations.
Properties
Molecular Formula |
C18H21F6N3O4S2 |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-pyridin-4-ylpyridin-1-ium |
InChI |
InChI=1S/C16H21N2.C2F6NO4S2/c1-2-3-4-5-12-18-13-8-16(9-14-18)15-6-10-17-11-7-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-11,13-14H,2-5,12H2,1H3;/q+1;-1 |
InChI Key |
IEYSDDOVCUFNCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)


![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)

![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)






![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
